Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-
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Overview
Description
Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)-: is a chemical compound with a unique structure that includes a nitro group and a pentyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- typically involves the nitration of a pentyloxy-substituted phenyl acetamide. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl acetamides.
Scientific Research Applications
Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The pentyloxy group may influence the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-nitrophenyl)-
- Acetamide, N-(4-methoxy-2-nitrophenyl)-
- N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
Uniqueness
Acetamide, N-(2-nitro-4-(pentyloxy)phenyl)- is unique due to the presence of both a nitro group and a pentyloxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
153590-17-1 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(2-nitro-4-pentoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-5-8-19-11-6-7-12(14-10(2)16)13(9-11)15(17)18/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
InChI Key |
ZIIAQFOBHVUGBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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